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molecular formula C11H13NO6 B8508339 Ethyl (2-methoxy-4-nitrophenoxy)acetic acid

Ethyl (2-methoxy-4-nitrophenoxy)acetic acid

Cat. No. B8508339
M. Wt: 255.22 g/mol
InChI Key: GZDKUZSFHUQOJI-UHFFFAOYSA-N
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Patent
US05990107

Procedure details

A solution of 5-15 (0.7 g, 2.7 mmol) in EtOH (10 mL) was treated with 10% Pd/C (0.14 g) and hydrogenated at balloon pressure. The solution was filtered through Solka-Floc and evaporated to give 5-16 as a tan oil.
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[O:17][CH3:18])[C:4]([OH:6])=[O:5])[CH3:2]>CCO.[Pd]>[CH2:1]([CH:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[O:17][CH3:18])[C:4]([OH:6])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)C(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through Solka-Floc
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)O)OC1=C(C=C(C=C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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